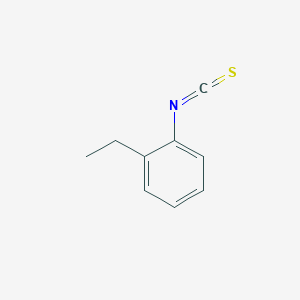
2-Ethylphenyl isothiocyanate
Descripción general
Descripción
2-Ethylphenyl isothiocyanate is a chemical compound with the linear formula C2H5C6H4NCS . It has a molecular weight of 163.24 .
Synthesis Analysis
A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild condition . Another method involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2 followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .Molecular Structure Analysis
The molecular structure of 2-Ethylphenyl isothiocyanate is represented by the SMILES stringCCc1ccccc1N=C=S . Chemical Reactions Analysis
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . An investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Physical And Chemical Properties Analysis
2-Ethylphenyl isothiocyanate has a refractive index of n20/D 1.62 (lit.), a boiling point of 249-253 °C (lit.), and a density of 1.076 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Medicine: Anticarcinogenic Potential
2-Ethylphenyl isothiocyanate: has been studied for its anticarcinogenic properties. Isothiocyanates, in general, are known to inhibit tumorigenesis by modulating enzymes involved in carcinogen metabolism . They may also induce apoptosis in cancer cells, making them a subject of interest in cancer research.
Agriculture: Pest and Disease Control
In agriculture, isothiocyanates serve as biopesticides. They are derived from glucosinolates, which plants use as a defense mechanism against pests and diseases . 2-Ethylphenyl isothiocyanate could potentially be used to develop environmentally friendly pest control methods.
Environmental Science: Organic Synthesis
Isothiocyanates are intermediates in organic synthesis, particularly in the synthesis of heterocyclic compounds . 2-Ethylphenyl isothiocyanate can be used in the synthesis of various organic molecules, contributing to advancements in environmental science.
Food Industry: Antioxidant Properties
In the food industry, isothiocyanates are recognized for their antioxidant properties. They can help in preserving food by preventing oxidation, which leads to spoilage . 2-Ethylphenyl isothiocyanate could be explored for its efficacy in extending the shelf life of food products.
Material Science: Chemical Reagent
2-Ethylphenyl isothiocyanate: can act as a chemical reagent in material science. Its reactivity with amines makes it a valuable compound for creating polymers and other materials with specific functional properties .
Chemical Synthesis: Versatile Reactivity
This compound’s versatile reactivity makes it a valuable platform for various transformations in synthetic chemistry. It can be used to synthesize a wide range of pharmacologically active molecules .
Pharmacology: Neuroprotective Effects
Isothiocyanates have shown potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research into 2-Ethylphenyl isothiocyanate could uncover new treatments for conditions like Alzheimer’s and Parkinson’s disease .
Biotechnology: Enzyme Inhibition
In biotechnology, 2-Ethylphenyl isothiocyanate could be used to study enzyme inhibition. Isothiocyanates can modulate enzyme activity, which is crucial in understanding various biological processes and developing new drugs .
Mecanismo De Acción
Target of Action
2-Ethylphenyl isothiocyanate is a biochemical used in proteomics research Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of cellular targets, including enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates, including 2-Ethylphenyl isothiocyanate, are weak electrophiles and are susceptible to hydrolysis . They generally interact with their targets through a process of nucleophilic attack at the carbon atom . This interaction can lead to changes in the function of the target, potentially influencing cellular processes such as cell cycle regulation and apoptosis .
Biochemical Pathways
Isothiocyanates can modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-κB), and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that isothiocyanates are metabolized in the body via the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
They can modulate various cellular processes, potentially leading to the inhibition of tumorigenesis and the induction of apoptosis .
Action Environment
The action, efficacy, and stability of 2-Ethylphenyl isothiocyanate can be influenced by various environmental factors. For instance, the pH can affect the type of products formed from the enzymatic hydrolysis of glucosinolates, the precursors of isothiocyanates . Furthermore, the presence of certain cofactors can also influence the formation of isothiocyanates .
Safety and Hazards
Propiedades
IUPAC Name |
1-ethyl-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAFDUCMHLFDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383824 | |
| Record name | 2-Ethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylphenyl isothiocyanate | |
CAS RN |
19241-19-1 | |
| Record name | 1-Ethyl-2-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19241-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



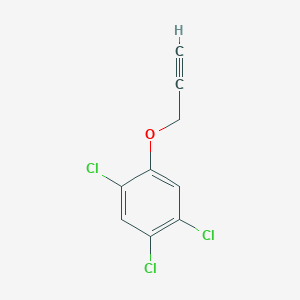
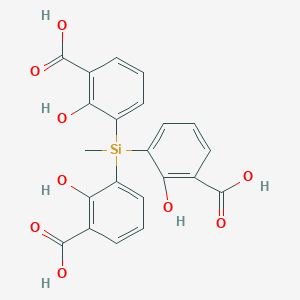
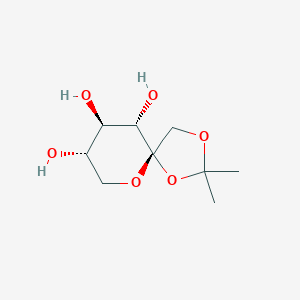
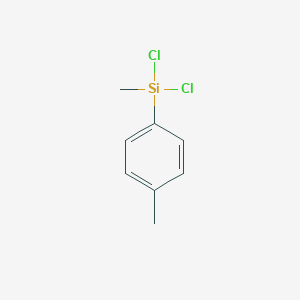
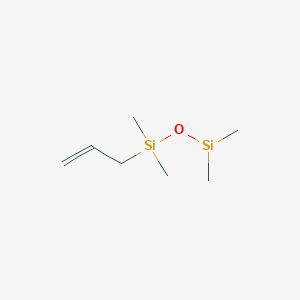
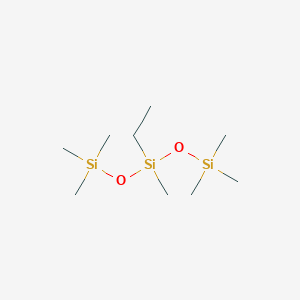


![Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis-](/img/structure/B103624.png)
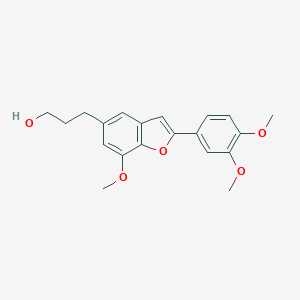

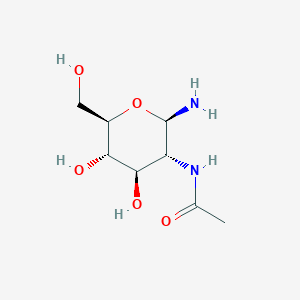
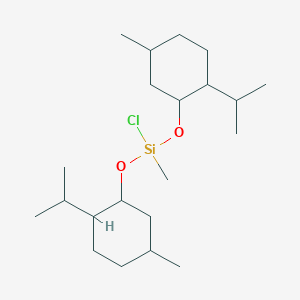
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)